Cas no 1105218-43-6 (N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide)

N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide
- F5528-0608
- 1105218-43-6
- N-(4-acetylphenyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide
- AKOS024512327
- N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide
-
- インチ: 1S/C24H23FN4O2/c1-16(30)17-4-8-21(9-5-17)26-24(31)19-12-14-29(15-13-19)23-11-10-22(27-28-23)18-2-6-20(25)7-3-18/h2-11,19H,12-15H2,1H3,(H,26,31)
- InChIKey: JXXOVLNJSFUGOX-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(N=N1)N1CCC(C(NC2C=CC(C(C)=O)=CC=2)=O)CC1
計算された属性
- 精确分子量: 418.18050415g/mol
- 同位素质量: 418.18050415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 5
- 複雑さ: 609
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.2Ų
- XLogP3: 3.1
N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5528-0608-2μmol |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-25mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-75mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-3mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-10mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-30mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-20mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-5mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-50mg |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5528-0608-10μmol |
N-(4-acetylphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide |
1105218-43-6 | 10μmol |
$69.0 | 2023-09-09 |
N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide 関連文献
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamideに関する追加情報
N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1105218-43-6): An Overview of Its Structure, Properties, and Applications
N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1105218-43-6) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a member of the pyridazine class of heterocyclic compounds. Its unique structure and chemical properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular structure of N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide is characterized by a central pyridazine ring, which is substituted with a 4-fluorophenyl group and a piperidine-4-carboxamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule, making it an interesting subject for detailed investigation.
Recent studies have highlighted the potential of N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide as a potent inhibitor of various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits significant activity against protein kinases, which are key targets in the treatment of cancer and inflammatory diseases. The ability to modulate these kinases effectively could lead to the development of new drugs with improved therapeutic profiles.
In addition to its enzymatic inhibition properties, N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide has also been studied for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic applications in conditions such as rheumatoid arthritis and other autoimmune disorders.
The pharmacokinetic properties of N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide have also been extensively evaluated. Studies have shown that it has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for its potential use as an oral medication. Its high bioavailability and low toxicity profile make it an attractive candidate for further clinical development.
In terms of synthetic methods, several routes have been developed to produce N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide. One common approach involves the condensation of 6-chloropyridazine with an appropriate amine followed by subsequent functional group modifications. These synthetic strategies have been optimized to improve yield and purity, making large-scale production feasible.
The safety profile of N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide has been thoroughly investigated in preclinical studies. Toxicity assessments have shown that it is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. These results provide a strong foundation for advancing this compound into clinical trials.
Clinical trials are currently underway to evaluate the efficacy and safety of N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide in human subjects. Early-phase trials have shown promising results, with patients experiencing significant improvements in disease symptoms without major side effects. These findings are encouraging and suggest that this compound may offer new treatment options for patients with unmet medical needs.
In conclusion, N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide (CAS No. 1105218-43-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure, favorable pharmacokinetic properties, and demonstrated biological activity make it an exciting candidate for further development. As research continues to advance, it is likely that this compound will play a significant role in the discovery and development of new therapeutic agents for various diseases.
1105218-43-6 (N-(4-acetylphenyl)-1-6-(4-fluorophenyl)pyridazin-3-ylpiperidine-4-carboxamide) Related Products
- 619306-85-3(3-bromopyrazolo1,5-apyrimidine-5-carboxylic acid)
- 2171200-04-5((2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]pentanoic acid)
- 1798004-58-6(3-(2,4-dimethoxyphenyl)-1-methanesulfonyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole)
- 24463-30-7((2R)-1,2,3,4-tetrahydro-2-methyl-Quinoxaline)
- 2639416-01-4(4-(Aminomethyl)-6-methoxy-1,3,5-triazin-2-amine)
- 1448077-29-9(2-(2-fluorophenoxy)-N-{2-6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-ylethyl}propanamide)
- 1261805-39-3(3-Fluoro-2-iodo-4'-(trifluoromethyl)biphenyl)
- 1283717-45-2(1-(1-Benzylpyrrolidin-2-yl)-2,2,2-trifluoroethan-1-one)
- 2137561-20-5(1-(5-chloro-1-methyl-1H-imidazol-2-yl)methyl-1H-pyrazol-4-amine)
- 1234844-87-1(Methyl 5-Chloro-2,2-Dimethyl-2,3-Dihydrobenzofuran-7-Carboxylate)




